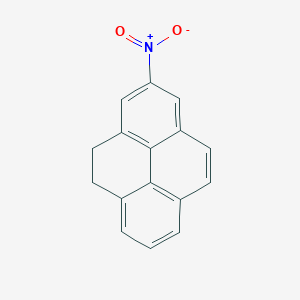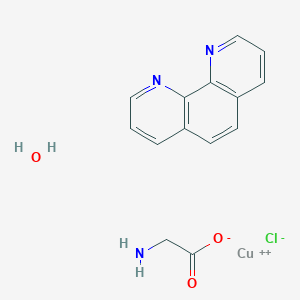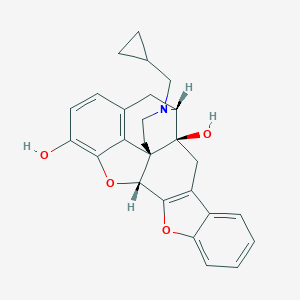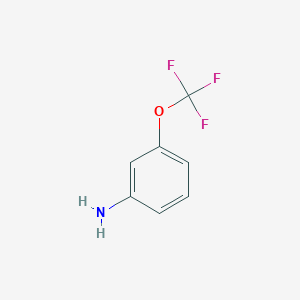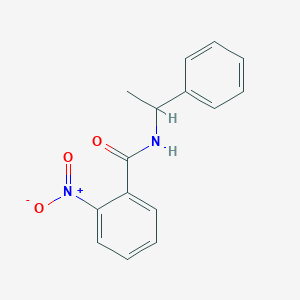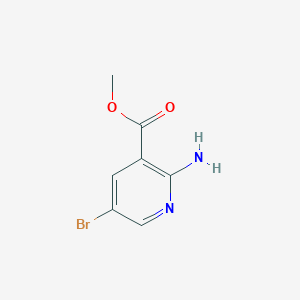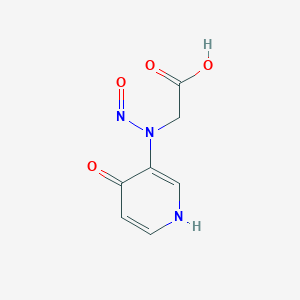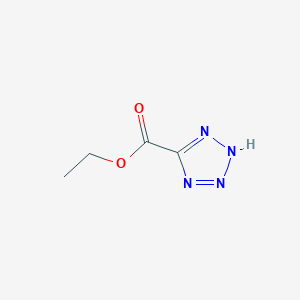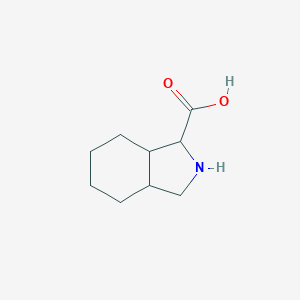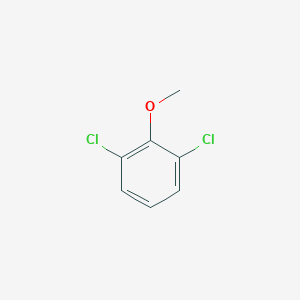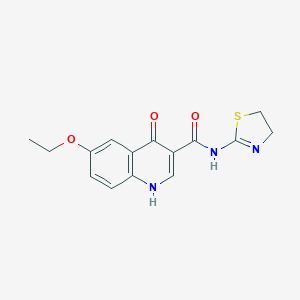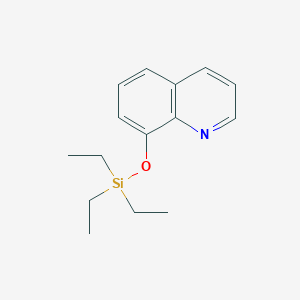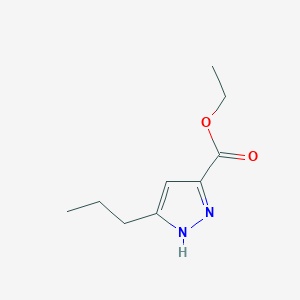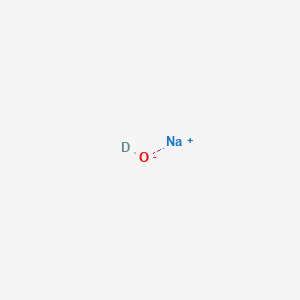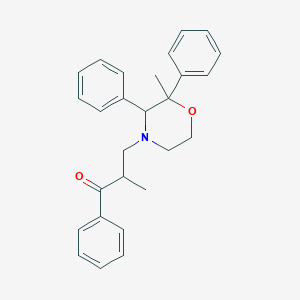
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential applications in scientific research due to its ability to interact with the dopamine and norepinephrine transporters in the brain. It has been studied as a potential treatment for depression, ADHD, and other psychiatric disorders. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has also been used as a tool to study the structure and function of neurotransmitter transporters.
Wirkmechanismus
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one works by blocking the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in a stimulant effect, similar to that of cocaine or amphetamines. 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced.
Biochemische Und Physiologische Effekte
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. In humans, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has been reported to cause euphoria, increased energy, and heightened sensory perception. However, it can also cause anxiety, paranoia, and hallucinations, particularly at higher doses.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has advantages as a research tool due to its high potency and selectivity for the dopamine and norepinephrine transporters. However, it is also highly addictive and has potential for abuse, which can limit its usefulness in certain experiments. Additionally, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one is a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several areas of future research that could benefit from further study of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one. These include:
- Investigating the potential therapeutic applications of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one in treating psychiatric disorders.
- Studying the structure and function of neurotransmitter transporters using 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one as a tool.
- Developing new drugs based on the structure of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one that have improved selectivity and reduced potential for abuse.
- Examining the long-term effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one use on the brain and behavior.
In conclusion, 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one has potential as a research tool in the study of neurotransmitter transporters and their role in psychiatric disorders. However, its potential for abuse and addictive properties must be carefully considered when using it in experiments. Further research is needed to fully understand the effects of 2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one on the brain and behavior, and to develop new drugs based on its structure.
Synthesemethoden
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromopropiophenone, followed by reduction and cyclization reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
117278-53-2 |
|---|---|
Produktname |
2-Methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
Molekularformel |
C27H29NO2 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-methyl-3-(2-methyl-2,3-diphenylmorpholin-4-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C27H29NO2/c1-21(25(29)22-12-6-3-7-13-22)20-28-18-19-30-27(2,24-16-10-5-11-17-24)26(28)23-14-8-4-9-15-23/h3-17,21,26H,18-20H2,1-2H3 |
InChI-Schlüssel |
FTAFURDBLLPMJN-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(CN1CCOC(C1C2=CC=CC=C2)(C)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonyme |
2-methyl-2,3-phenyl-3-methyltetrahydroxazine propiophenone 2-methyl-3-(2-methyl-2,3-diphenyl-4-morpholinyl)-1-phenyl-1-propanone MPMTH-PR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



